molecular formula C17H28N2O3S B503126 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine CAS No. 915930-77-7

1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine

Cat. No. B503126
CAS RN: 915930-77-7
M. Wt: 340.5g/mol
InChI Key: NREAZURSEBKVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, also known as TBS-EMEP, is a compound that has gained interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound has been shown to inhibit the activity of histone deacetylase enzymes, which play a role in cancer cell growth and survival. In neurological disorders, this compound has been shown to activate the Nrf2/ARE pathway, which plays a role in oxidative stress and inflammation. In cardiovascular diseases, this compound has been shown to activate the endothelial nitric oxide synthase pathway, which plays a role in vasodilation and blood pressure regulation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurological disorders, this compound has been shown to reduce oxidative stress and inflammation and improve cognitive function. In cardiovascular diseases, this compound has been shown to increase nitric oxide production and reduce blood pressure.

Advantages and Limitations for Lab Experiments

1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has several advantages for lab experiments, including its high purity and yield, and its potential therapeutic applications in various diseases. However, there are also limitations to consider, such as its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine research, including its potential use in combination therapies for cancer treatment, its role in neurodegenerative diseases, and its potential as a therapeutic agent for cardiovascular diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, this compound is a compound that has gained interest in scientific research due to its potential therapeutic applications in various diseases. Its complex synthesis method and mechanism of action require further research, but its potential as a therapeutic agent makes it a promising area of study.

Synthesis Methods

1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine can be synthesized through a multistep process that involves the reaction of tert-butyl-4-ethoxyphenyl sulfone with piperazine and methyl iodide. The resulting compound is purified through column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, this compound has been studied for its potential neuroprotective effects and ability to improve cognitive function. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and reduce blood pressure.

properties

IUPAC Name

1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S/c1-6-22-16-8-7-14(13-15(16)17(2,3)4)23(20,21)19-11-9-18(5)10-12-19/h7-8,13H,6,9-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREAZURSEBKVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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